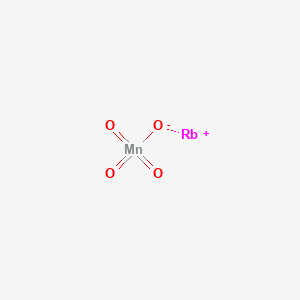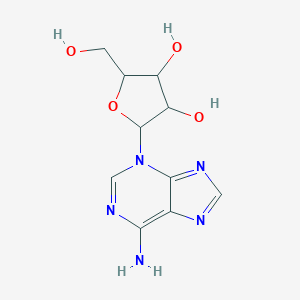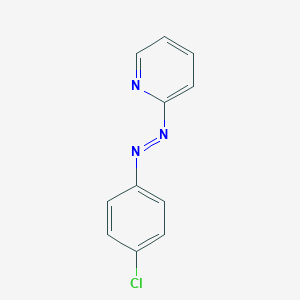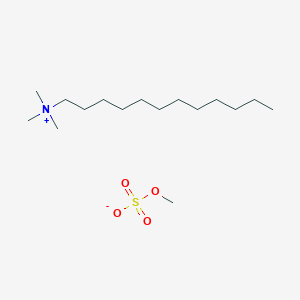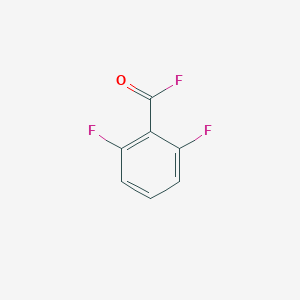
2,6-Difluorobenzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluorobenzoyl fluoride is a chemical compound used in various scientific research applications. It is a fluorinated derivative of benzoyl fluoride and is known for its unique properties that make it useful in several fields of research.
Mécanisme D'action
The mechanism of action of 2,6-Difluorobenzoyl fluoride involves the fluorination of various functional groups, including alcohols, amines, and carboxylic acids. The fluorination reaction is highly selective and occurs under mild conditions.
Effets Biochimiques Et Physiologiques
2,6-Difluorobenzoyl fluoride has been shown to have minimal biochemical and physiological effects. It is not known to be toxic or carcinogenic, and there are no reported side effects associated with its use.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,6-Difluorobenzoyl fluoride in lab experiments include its high selectivity, mild reaction conditions, and ease of use. However, the limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for the use of 2,6-Difluorobenzoyl fluoride in scientific research, including:
1. Development of new fluorinating reagents with improved selectivity and efficiency.
2. Use of 2,6-Difluorobenzoyl fluoride in the synthesis of new fluorinated materials for various applications.
3. Investigation of the mechanism of action of 2,6-Difluorobenzoyl fluoride for the development of new fluorinating agents.
4. Use of 2,6-Difluorobenzoyl fluoride in the synthesis of new drugs and pharmaceuticals.
Conclusion:
2,6-Difluorobenzoyl fluoride is a useful compound in various scientific research applications. Its unique properties make it an excellent fluorinating reagent for the synthesis of various fluorinated compounds. While there are limitations to its use, the future directions for research suggest that it will continue to be an important compound in scientific research.
Méthodes De Synthèse
The synthesis of 2,6-Difluorobenzoyl fluoride involves the reaction of 2,6-difluoroaniline with benzoyl fluoride in the presence of a catalyst. The reaction takes place at room temperature and yields a white crystalline solid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
2,6-Difluorobenzoyl fluoride has been used in various scientific research applications, including:
1. Synthesis of fluorinated compounds: It is used as a fluorinating reagent in the synthesis of various fluorinated compounds.
2. Medicinal chemistry: It is used in the development of new drugs and pharmaceuticals.
3. Biological research: It is used in the labeling of proteins and peptides for biological research.
4. Materials science: It is used in the synthesis of fluorinated materials for various applications.
Propriétés
Numéro CAS |
13656-41-2 |
|---|---|
Nom du produit |
2,6-Difluorobenzoyl fluoride |
Formule moléculaire |
C7H3F3O |
Poids moléculaire |
160.09 g/mol |
Nom IUPAC |
2,6-difluorobenzoyl fluoride |
InChI |
InChI=1S/C7H3F3O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H |
Clé InChI |
VCOZBIRNAKCGEP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)F)F |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)F)F |
Synonymes |
Benzoyl fluoride, 2,6-difluoro- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




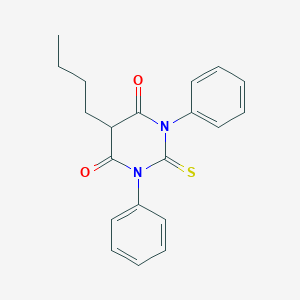
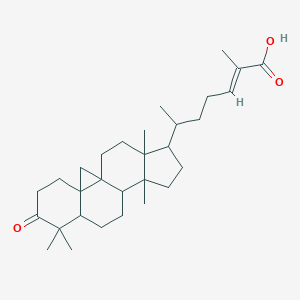
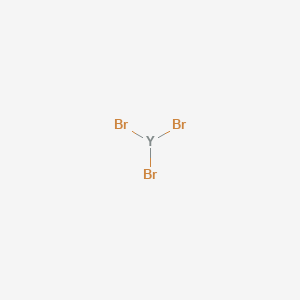



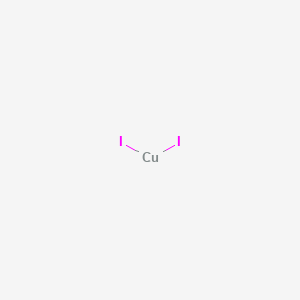
![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)
